molecular formula C32H57ClN2O2 B7803743 DC-Chol (hydrochloride)

DC-Chol (hydrochloride)

Cat. No. B7803743
M. Wt: 537.3 g/mol
InChI Key: ISXSJGHXHUZXNF-LXZPIJOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DC-Chol (hydrochloride) is a useful research compound. Its molecular formula is C32H57ClN2O2 and its molecular weight is 537.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality DC-Chol (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DC-Chol (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gene Therapy and Nucleic Acid Delivery

DC-Chol (hydrochloride) has been a focus in the field of gene therapy, particularly due to its role in nucleic acid delivery. A study by Rapaka et al. (2022) highlights the importance of DC-Chol in lipid-enabled nucleic acid delivery systems. They explored tocopherol-based cationic derivatives as alternatives to DC-Chol, investigating their gene delivery properties. It was found that certain tocopherol lipids had higher antioxidant properties and lower cytotoxicity than DC-Chol, indicating a potential for safer and more efficient liposomal formulations for gene delivery Rapaka et al., 2022.

Lipid Monolayer Studies and Lipid Interaction

DC-Chol's interactions with other lipids have been studied to understand its behavior in various biological systems. Wu et al. (2006) investigated the interaction of DC-Chol with DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) in forming monolayers at the air–liquid interface. The study revealed how DC-Chol affects the properties of the monolayer, such as domain formation and surface pressure, providing insights into the molecular interactions of DC-Chol in biological membranes Wu et al., 2006.

Enhancing Transfection Efficiency

DC-Chol has been used to enhance the efficiency of DNA-mediated transfection. Gao and Huang (1991) demonstrated that liposomes made with DC-Chol facilitated efficient transfection in various mammalian cells, showing greater activity and lower toxicity compared to a commercial reagent, Lipofectin. This highlights DC-Chol's potential as a valuable component in gene therapy and molecular biology applications Gao & Huang, 1991.

Vaccine Adjuvant Research

The role of DC-Chol in vaccine development has been explored, especially as an adjuvant. Guy et al. (2001) prepared cationic lipid vesicles containing DC-Chol and tested their ability to bind and adjuvant split inactivated influenza vaccines. The study found that DC-Chol-containing liposomes effectively bound influenza vaccine antigens and induced strong anti-influenza immune responses in animal models, suggesting its utility in enhancing vaccine efficacy Guy et al., 2001.

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H56N2O2.ClH/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5;/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35);1H/t23-,25+,26+,27-,28+,29+,31+,32-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXSJGHXHUZXNF-LXZPIJOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H57ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DC-Chol (hydrochloride)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.